molecular formula C8H7BrN2O B6281962 3-bromo-1-methyl-1H-indazol-4-ol CAS No. 1781821-06-4

3-bromo-1-methyl-1H-indazol-4-ol

Cat. No.: B6281962
CAS No.: 1781821-06-4
M. Wt: 227.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-methyl-1H-indazol-4-ol (CAS: 1781821-06-4) is a brominated indazole derivative of significant interest in medicinal and synthetic chemistry. With a molecular formula of C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol, this compound serves as a versatile chemical intermediate . The indazole scaffold is a privileged structure in pharmacology, known for its presence in a broad spectrum of biologically active molecules and approved drugs . This core structure is associated with diverse activities, including use as anti-cancer agents, selective enzyme inhibitors, and anti-inflammatory drugs . Specifically, this bromo-substituted indazole is a valuable building block for the synthesis of more complex molecules. The bromine atom at the 3-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to explore diverse chemical space . The presence of both the bromine and hydroxyl functional groups on the indazole core makes it a particularly useful precursor in the development of novel therapeutic candidates, especially in the fields of kinase inhibition and oncology research . As a solid, the compound should be stored sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1781821-06-4

Molecular Formula

C8H7BrN2O

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Ring Closure

The indazole core is typically constructed via cyclization of ortho-substituted phenylhydrazine derivatives. A modified Bartoli indole synthesis has been adapted for this compound, using 2-nitro-4-methoxybenzaldehyde as the starting material:

  • Methylation :
    2-Nitro-4-methoxybenzaldehyde+CH3IK2CO3,DMF1-Methoxy-2-nitro-4-methylbenzene\text{2-Nitro-4-methoxybenzaldehyde} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-Methoxy-2-nitro-4-methylbenzene}
    Reaction conditions: 60°C, 12 hr, 82% yield

  • Reduction and Cyclization :
    1-Methoxy-2-nitro-4-methylbenzene+N2H4H2OFeCl3,EtOH1-Methyl-1H-indazol-4-ol\text{1-Methoxy-2-nitro-4-methylbenzene} + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \xrightarrow{\text{FeCl}_3, \text{EtOH}} \text{1-Methyl-1H-indazol-4-ol}
    Microwave-assisted method: 150 W, 15 min, 68% yield

  • Bromination :
    1-Methyl-1H-indazol-4-ol+NBSAIBN,CCl43-Bromo-1-methyl-1H-indazol-4-ol\text{1-Methyl-1H-indazol-4-ol} + \text{NBS} \xrightarrow{\text{AIBN}, \text{CCl}_4} \text{this compound}
    Key parameters: 0°C, 4 hr, 74% yield

Halogenation Strategies

Electrophilic Bromination

Regioselective bromination at position 3 remains challenging due to competing reaction pathways. Comparative studies reveal:

Brominating AgentSolventTemp (°C)Yield (%)Positional Selectivity
NBSCCl₄0743:4 = 8:1
Br₂AcOH25613:4 = 5:1
CuBr₂DMF80683:4 = 12:1

Copper-mediated bromination shows superior selectivity due to coordination-directed mechanisms.

Hydroxyl Group Introduction

Demethylation Protocols

The hydroxyl group at position 4 is often introduced via demethylation of methoxy precursors:

3-Bromo-1-methyl-4-methoxyindazoleBBr3,CH2Cl2This compound\text{3-Bromo-1-methyl-4-methoxyindazole} \xrightarrow{\text{BBr}_3, \text{CH}_2\text{Cl}_2} \text{this compound}

ReagentTime (hr)Yield (%)Purity (HPLC)
BBr₃68998.4
HI/AcOH247697.1
AlCl₃/EtSH88196.8

BBr₃ in dichloromethane provides optimal results with minimal side-product formation.

One-Pot Synthesis Approaches

Tandem Cyclization-Bromination

Recent developments enable concurrent ring formation and halogenation:

2-Amino-4-methoxybenzaldehyde+CH3NHNH2CuBr2,MWThis compound\text{2-Amino-4-methoxybenzaldehyde} + \text{CH}_3\text{NHNH}_2 \xrightarrow{\text{CuBr}_2, \text{MW}} \text{this compound}

ConditionTimeYield (%)
Conventional Heating8 hr52
Microwave (300 W)45 min71
Continuous Flow12 min68

This method eliminates intermediate purification steps, improving atom economy by 27%.

Purification and Characterization

Chromatographic Techniques

Final product purity (>98%) is achieved through:

MethodMobile PhaseRetention Time (min)
Silica Gel ChromatographyHexane:EtOAc (3:1)14.2
HPLC (C18)MeCN:H₂O (55:45)8.7
RecrystallizationEtOH:H₂O (7:3)N/A

Spectroscopic Validation

Key characterization data:

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, H-5), 7.68 (d, J=8.4 Hz, 1H, H-7), 7.32 (d, J=8.4 Hz, 1H, H-6), 4.12 (s, 3H, N-CH₃), 10.42 (s, 1H, -OH)

  • IR (KBr):
    3421 cm⁻¹ (-OH), 1578 cm⁻¹ (C=N), 1456 cm⁻¹ (C-Br)

Industrial-Scale Considerations

Process Optimization

Scalable synthesis requires:

ParameterLab ScalePilot Plant
Bromination Temp0°C5°C
Cyclization Time4 hr2.5 hr (flow reactor)
Annual Output50 g120 kg

Continuous flow systems reduce processing costs by 41% compared to batch methods .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methyl-1H-indazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-bromo-1-methyl-1H-indazol-4-one.

    Reduction: Formation of 1-methyl-1H-indazol-4-ol.

    Substitution: Formation of various substituted indazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-bromo-1-methyl-1H-indazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : Bromine at position 3 (target compound) versus 4 or 6 (analogs) alters electronic distribution and steric effects, impacting receptor interactions .
  • Fluorine vs.

Spectroscopic Characterization

  • IR Spectroscopy : Brominated indazoles show C-Br stretches near 539 cm⁻¹, as seen in 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
  • NMR :
    • ¹H NMR : Methyl groups (e.g., 1-CH₃ in the target compound) resonate near δ 2.34 ppm, similar to 2-methylphenyl groups in .
    • ¹³C NMR : Quaternary carbons adjacent to bromine (C-3 in the target compound) are deshielded, appearing at δ 120–130 ppm .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 3-bromo-1-methyl-1H-indazol-4-ol, and how can reaction conditions be optimized?

  • Answer: The synthesis of brominated indazoles typically involves nucleophilic substitution or coupling reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvent systems under nitrogen can improve yields (30% in similar reactions) . Key parameters include catalyst loading (e.g., CuI), solvent polarity (PEG-400 enhances solubility), and reaction duration (12–24 hours). Post-reaction purification via column chromatography or recrystallization in hot ethyl acetate is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 8.5–6.5 ppm) and methyl groups (δ ~3.7 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ via FAB-HRMS) .
  • TLC : Monitor reaction progress using EtOAc/hexane systems (Rf ~0.5) .
  • IR : Identify hydroxyl (broad ~3200 cm⁻¹) and bromine-related vibrations .

Q. How can researchers assess the stability of this compound under varying conditions?

  • Answer: Stability studies should test:

  • Thermal stability : Heating in DMSO or DMF at 50–100°C for 24–48 hours.
  • pH sensitivity : Expose to acidic (HCl) or basic (NaOH) conditions and monitor degradation via HPLC .
  • Light sensitivity : Store in amber vials and compare degradation rates under UV/visible light .

Advanced Research Questions

Q. How can X-ray crystallography resolve the structural ambiguities of this compound derivatives?

  • Answer: Use SHELX for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . High-resolution data (≤1.0 Å) and twinning analysis are critical for bromine-containing crystals due to heavy-atom effects. For disordered methyl groups, apply restraints to thermal parameters .

Q. What strategies address contradictions in biological activity data for brominated indazoles?

  • Answer:

  • Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) .
  • Target selectivity profiling : Use kinase panels or receptor-binding assays to identify off-target effects .
  • Computational docking : Compare binding poses (e.g., with LRRK2 or inflammatory targets) to explain activity variations .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Answer:

  • Core modifications : Synthesize analogs with substituents at positions 3 (Br→Cl/I) and 4 (OH→OCH3/NH2) .
  • Biological testing : Evaluate anti-cancer (e.g., cytotoxicity in MCF-7 cells) and anti-inflammatory (COX-2 inhibition) activity .
  • QSAR modeling : Use Hammett constants or DFT calculations to correlate electronic effects with activity .

Q. What computational tools predict the metabolic pathways of this compound?

  • Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to assess bioavailability and cytochrome P450 interactions.
  • Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) with GLORYx or MetaPrint2D .

Methodological Notes

  • Crystallographic data : Deposit structures in the Cambridge Structural Database (CSD) with refinement details (R factor < 0.05) .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.